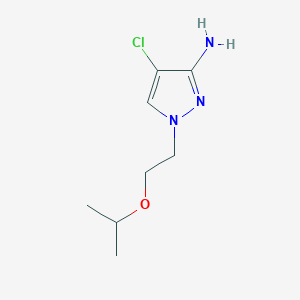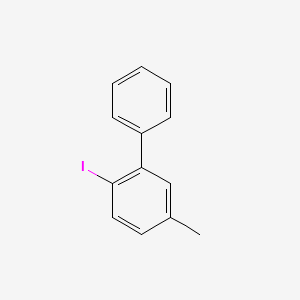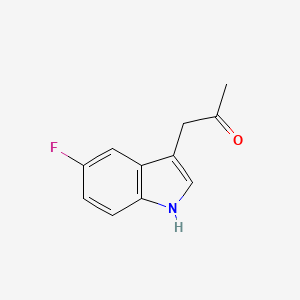
1-(5-Bromo-2-pyrazol-1-yl-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione is a heterocyclic compound that features a unique combination of a pyrazole ring and a diazinane-dione moiety
Métodos De Preparación
The synthesis of 1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Coupling Reaction: The final step involves the coupling of the brominated pyrazole derivative with a diazinane-dione precursor under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds:
Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole exhibit similar biological activities but differ in their substitution patterns.
Diazinane-Dione Derivatives: Compounds such as 1,3-diazinane-2,4-dione derivatives have different functional groups attached to the diazinane ring, leading to variations in their chemical and biological properties.
The uniqueness of 1-[5-bromo-2-(1H-pyrazol-1-yl)phenyl]-1,3-diazinane-2,4-dione lies in its specific combination of the pyrazole and diazinane-dione moieties, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H11BrN4O2 |
|---|---|
Peso molecular |
335.16 g/mol |
Nombre IUPAC |
1-(5-bromo-2-pyrazol-1-ylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H11BrN4O2/c14-9-2-3-10(18-6-1-5-15-18)11(8-9)17-7-4-12(19)16-13(17)20/h1-3,5-6,8H,4,7H2,(H,16,19,20) |
Clave InChI |
RKCGRSDAXLRGOL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)




![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)

![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)

![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)

